molecular formula C18H18N2O4 B10809277 Ethyl (3,4-dimethyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetate

Ethyl (3,4-dimethyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetate

Cat. No.: B10809277
M. Wt: 326.3 g/mol
InChI Key: MTNHOOCTRPTNDW-UHFFFAOYSA-N
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Description

Ethyl (3,4-dimethyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetate is a complex organic compound belonging to the class of pyrazole derivatives. This compound is notable for its unique structure, which includes a pyrano[2,3-c]pyrazole core. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (3,4-dimethyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate in the presence of a base, followed by the condensation with aromatic aldehydes. The reaction conditions often require refluxing in ethanol or another suitable solvent, with catalysts such as piperidine or acetic acid to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into corresponding alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl (3,4-dimethyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which Ethyl (3,4-dimethyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetate exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For instance, its anti-inflammatory activity might be due to inhibition of cyclooxygenase enzymes, while its anticancer effects could involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • Ethyl (3,4-dimethyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)propanoate
  • Methyl (3,4-dimethyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetate

Comparison: Compared to its analogs, this compound may exhibit unique biological activities due to subtle differences in its ester group. These differences can affect the compound’s solubility, stability, and interaction with biological targets, making it a valuable subject for further research.

Properties

IUPAC Name

ethyl 2-(3,4-dimethyl-6-oxo-1-phenylpyrano[2,3-c]pyrazol-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-4-23-15(21)10-14-11(2)16-12(3)19-20(17(16)24-18(14)22)13-8-6-5-7-9-13/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNHOOCTRPTNDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C2=C(N(N=C2C)C3=CC=CC=C3)OC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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